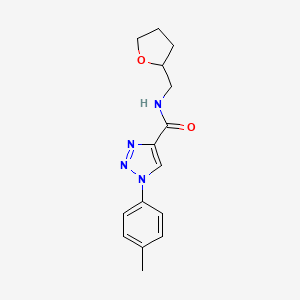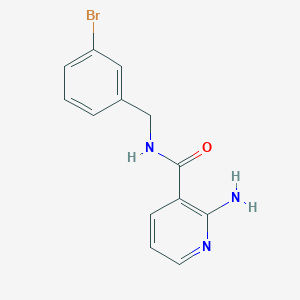
N-(5-chloropyridin-2-yl)pent-4-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)pent-4-enamide, commonly known as CP-544326, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CP-544326 is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 247.74 g/mol.
作用机制
The mechanism of action of CP-544326 involves its interaction with specific molecular targets in the body. CP-544326 has been shown to bind to the active site of the MAPK enzyme, thereby inhibiting its activity and preventing the proliferation of cancer cells. In inflammation, CP-544326 has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, CP-544326 has been shown to bind to the α7nAChR, thereby activating the cholinergic anti-inflammatory pathway and reducing neuroinflammation.
Biochemical and Physiological Effects:
CP-544326 has been reported to have several biochemical and physiological effects in the body. In cancer, CP-544326 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, CP-544326 has been reported to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, CP-544326 has been studied for its potential to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
CP-544326 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified in high yield and purity. It has been shown to have high selectivity and potency for its molecular targets. However, CP-544326 also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life, which can make it difficult to maintain a consistent concentration in in vitro and in vivo experiments.
未来方向
CP-544326 has significant potential for further research and development. Some possible future directions for CP-544326 include:
1. Studying the pharmacokinetics and pharmacodynamics of CP-544326 in vivo to better understand its efficacy and safety.
2. Investigating the potential of CP-544326 as a combination therapy with other anti-cancer or anti-inflammatory agents.
3. Developing new formulations of CP-544326 to improve its solubility and bioavailability.
4. Studying the potential of CP-544326 as a therapeutic agent for other diseases such as autoimmune disorders and metabolic disorders.
5. Investigating the potential of CP-544326 as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, CP-544326 is a small molecule that has significant potential for therapeutic applications in various diseases. Its synthesis method is well-established, and its mechanism of action has been studied in detail. CP-544326 has several advantages for lab experiments, but also has some limitations. Future research directions for CP-544326 include studying its pharmacokinetics and pharmacodynamics, investigating its potential as a combination therapy, developing new formulations, and exploring its potential as a diagnostic tool.
合成方法
The synthesis of CP-544326 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-penten-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields CP-544326 in high purity and yield. The synthesis method of CP-544326 has been reported in several scientific publications.
科学研究应用
CP-544326 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, CP-544326 has been shown to inhibit the proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) signaling pathway. In inflammation, CP-544326 has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, CP-544326 has been studied for its potential as a neuroprotective agent by targeting the alpha7 nicotinic acetylcholine receptor (α7nAChR).
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIBEZLSUYVWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)pent-4-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7549218.png)
![2-(2-chloro-6-fluorophenyl)-1-[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-ethanone](/img/structure/B7549234.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B7549252.png)

![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)





![2-[1-oxo-1-(3-phenylazetidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B7549291.png)
